Backbone Conformation Divergence: D-AML vs. L-AML in Crystalline Peptides
In the Obrecht et al. (1995) study, three diastereoisomeric peptides containing 2-aminomethyl-leucine residues were crystallized and their structures solved by X-ray diffraction. Peptides 8b and 9b adopted β-turn type-I geometries (stabilized by a 4→1 intramolecular hydrogen bond), whereas peptide 8a crystallized in an extended backbone conformation [1]. The conformational outcome was dictated by the stereochemistry at the quaternary α-carbon of the AML residue, demonstrating that the D-configuration (target compound) vs. L-configuration (comparator) produces qualitatively distinct secondary structure preferences in the same peptide sequence context. This is not a continuous potency gradient but a binary structural switch [1].
| Evidence Dimension | Backbone conformation in solid state (X-ray crystallography) |
|---|---|
| Target Compound Data | D-AML-containing peptide 8b: β-turn type-I geometry; peptide 9b: β-turn type-I geometry |
| Comparator Or Baseline | L-AML-containing peptide 8a: extended backbone conformation |
| Quantified Difference | Qualitative structural divergence: β-turn type-I (intramolecular 4→1 H-bond, ~10-membered ring) vs. extended (no intramolecular H-bond) |
| Conditions | Single-crystal X-ray diffraction of N- and C-protected diastereoisomeric dipeptides (Boc-L-Phe-L-Phe-cyclohexylamide auxiliary conjugated to AML); structures 8a, 8b, and 9b; Helvetica Chimica Acta 1995 |
Why This Matters
For procurement decisions in peptidomimetic design programs, this demonstrates that only the specific D-configuration of AML reliably induces the β-turn type-I conformation; using the L-enantiomer yields an extended structure, and using the racemate would produce an unpredictable mixture of both.
- [1] Obrecht D, Karajiannis H, Lehmann C, Schönholzer P, Spiegler C, Müller K. An Efficient Synthesis of Optically Pure (R)- and (S)-2-(aminomethyl)alanine ((R)- and (S)-Ama) and (R)- and (S)-2-(aminomethyl)leucine ((R)- and (S)-Aml). Helvetica Chimica Acta. 1995;78(3):703-714. doi:10.1002/hlca.19950780321 View Source
